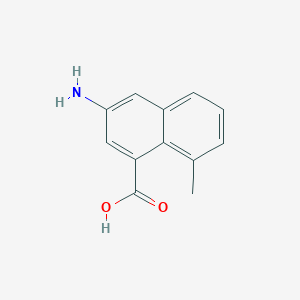

3-Amino-8-methyl-1-naphthoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-8-methyl-1-naphthoic acid is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthoic acid, characterized by the presence of an amino group at the third position and a methyl group at the eighth position on the naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-methyl-1-naphthoic acid typically involves the nitration of 8-methyl-1-naphthoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form 3-amino-8-methyl-1,2-dihydronaphthoic acid.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group. Common reagents include halogens and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).

Major Products:

Oxidation: Quinones.

Reduction: 3-Amino-8-methyl-1,2-dihydronaphthoic acid.

Substitution: Halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

3-Amino-8-methyl-1-naphthoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various chemical compounds.

Mécanisme D'action

The mechanism of action of 3-Amino-8-methyl-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

3-Amino-1-naphthoic acid: Similar structure but lacks the methyl group at the eighth position.

8-Methyl-1-naphthoic acid: Similar structure but lacks the amino group at the third position.

1-Amino-2-naphthoic acid: Different substitution pattern on the naphthalene ring.

Uniqueness: 3-Amino-8-methyl-1-naphthoic acid is unique due to the presence of both an amino group and a methyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Activité Biologique

3-Amino-8-methyl-1-naphthoic acid (3A8M1N) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3A8M1N is characterized by the presence of an amino group at the third position and a methyl group at the eighth position of the naphthalene ring. This unique substitution pattern contributes to its chemical reactivity and biological interactions. The compound's structure allows for various intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .

The biological activities of 3A8M1N can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the aromatic ring can engage in π-π interactions. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects .

Anticancer Properties

Recent studies have explored the anticancer potential of 3A8M1N. For instance, it has been investigated for its efficacy against human colon carcinoma cell lines. The compound exhibited notable antiproliferative activity, with mechanisms involving DNA intercalation and induction of apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| HCT116 | 0.415 | DNA intercalation | |

| HCT116 p53 −/− | 0.464 | Apoptosis induction |

Fluorescent Probes

3A8M1N has also been investigated for its potential use as a fluorescent probe due to its aromatic structure. This property could facilitate various imaging applications in biological research .

Study on Apoptosis Induction

In a study examining the apoptotic effects of naphthoic acid derivatives, 3A8M1N was shown to induce early and late apoptosis in treated cancer cells. The assessment utilized Acridine Orange/Ethidium Bromide staining, confirming chromatin condensation and nuclear fragmentation typical of apoptotic cells .

DNA Intercalation Studies

Additional investigations into the intercalating properties of 3A8M1N revealed that it could effectively bind to DNA, causing base mismatches or cleavages that result in cell cycle arrest and apoptosis. This mechanism was particularly noted in cancer cells lacking functional p53, highlighting the compound's potential selectivity for certain tumor types .

Comparative Analysis with Similar Compounds

3A8M1N can be compared with other naphthoic acid derivatives to understand its unique properties better:

Table 2: Comparison of Naphthoic Acid Derivatives

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Amino-1-naphthoic acid | Lacks methyl group at position eight | Moderate anticancer activity |

| 8-Methyl-1-naphthoic acid | Lacks amino group at position three | Limited biological activity |

| 1-Amino-2-naphthoic acid | Different substitution pattern | Varies significantly |

Propriétés

Formule moléculaire |

C12H11NO2 |

|---|---|

Poids moléculaire |

201.22 g/mol |

Nom IUPAC |

3-amino-8-methylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-7-3-2-4-8-5-9(13)6-10(11(7)8)12(14)15/h2-6H,13H2,1H3,(H,14,15) |

Clé InChI |

VKFAJPRXOPLRPE-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=CC=C1)C=C(C=C2C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.